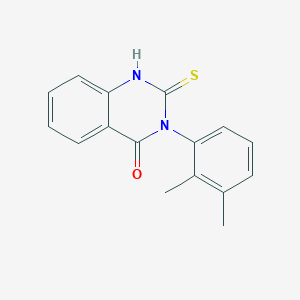

3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one

描述

3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 2,3-dimethylphenyl isothiocyanate under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Oxidative Coupling Method

A green synthesis method reported in 2023 employs oxidative coupling between 2-aminobenzamide and benzyl alcohol under basic conditions (t-BuONa) and oxygen . Key steps include:

-

Initial oxidation : Benzyl alcohol forms benzaldehyde under basic conditions.

-

Condensation : Benzaldehyde reacts with 2-aminobenzamide to form an intermediate.

-

Cyclization and oxidative dehydrogenation : The intermediate undergoes intramolecular nucleophilic addition and oxidation to form the quinazolinone core .

| Parameter | Value/Details |

|---|---|

| Reagents | 2-aminobenzamide, benzyl alcohol, t-BuONa |

| Temperature | 120°C |

| Reaction Time | 24 h |

| Yield | Up to 84% |

S-Alkylation Reactions

S-alkylation of the mercapto group enhances reactivity and biological activity. For example:

-

Ethyl bromoacetate : Reacts with the mercapto group to form S-acetate derivatives under basic conditions .

-

Hydrazine hydrate : Converts S-acetate derivatives into hydrazide intermediates, which further react with aryl isocyanates to yield urea-functionalized analogs .

Mercapto Group Reactivity

The mercapto group (-SH) at position 2 is highly reactive, enabling:

-

Nucleophilic substitution : Replacement with alkyl, acyl, or aryl groups via alkylation or acylation.

-

Oxidative coupling : Forms disulfide bonds or undergoes oxidation to sulfonic acid derivatives .

Metal-Free Oxidative Cyclization

A 2004 study demonstrated a metal-free approach using N-acylanthranilic acids and anilines to form C2,N3-disubstituted quinazolinones . While not directly applicable to the target compound, this method informed later synthesis strategies .

Kinase Inhibition

Derivatives of quinazolin-4(3H)-ones, including 3-(2,3-dimethylphenyl) analogs, show dual EGFR/VEGFR-2 inhibition. Key findings:

| Compound | IC₅₀ (EGFR/VEGFR-2) | Cell Line Activity (IC₅₀) |

|---|---|---|

| Compound 4 | 0.049/0.054 μM | 1.50–5.86 μM |

| Sorafenib | 5.47–7.26 μM | 5.4–9.18 μM |

Anticancer Mechanism

科学研究应用

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of substituted quinazolinones, including 3-(2,3-dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one. A study published in Frontiers in Chemistry demonstrated that derivatives of quinazolinone exhibited significant antibacterial and antifungal activities:

- Antibacterial Activity : The compound showed a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Staphylococcus aureus.

- Antifungal Activity : It also displayed an MIC of 3.90 µg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans .

Kinase Inhibition

Another critical application of this compound is its potential as a kinase inhibitor. Quinazolinone derivatives have been extensively studied for their ability to inhibit various tyrosine kinases, which are crucial in cancer progression:

- Cytotoxicity Studies : Research indicated that certain derivatives exhibited strong inhibitory activity against cyclin-dependent kinase 2 (CDK2) and human epidermal growth factor receptor 2 (HER2), with IC50 values comparable to established inhibitors like imatinib and lapatinib .

| Compound | Target Kinase | IC50 Value (µM) |

|---|---|---|

| 3i | HER2 | 0.079 ± 0.015 |

| 2i | CDK2 | 0.173 ± 0.012 |

| 3f | CDK2 | Not specified |

Material Science Applications

The electronic properties of quinazolinone derivatives make them suitable for applications in material science. Their ability to function as electron donors or acceptors can be utilized in organic electronics, including:

- Organic Photovoltaics : The unique electronic structure allows for efficient charge transfer.

- Light Emitting Diodes (LEDs) : Their photophysical properties enable their use in light-emitting applications.

Structural Studies

The structural characteristics of this compound have been investigated using various spectroscopic techniques such as IR, UV, and NMR spectroscopy. These studies confirm the integrity of the compound's structure and its functional groups, which are pivotal for its biological activity .

作用机制

The mechanism of action of 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the mercapto group allows for the formation of covalent bonds with target proteins, enhancing its inhibitory potency.

相似化合物的比较

Similar Compounds

2-Mercapto-3H-quinazolin-4-one: Lacks the dimethyl-phenyl substituent, which may affect its chemical properties and biological activity.

3-Phenyl-2-mercapto-3H-quinazolin-4-one: Contains a phenyl group instead of a dimethyl-phenyl group, leading to differences in steric and electronic effects.

3-(2-Methyl-phenyl)-2-mercapto-3H-quinazolin-4-one: Similar structure but with a single methyl group, which may influence its reactivity and interactions.

Uniqueness

The presence of the 2,3-dimethyl-phenyl group in 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain molecular targets. This structural feature may also influence its solubility, stability, and overall pharmacokinetic profile, making it a valuable compound for further research and development.

生物活性

3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS 84772-25-8) is a compound of significant interest due to its diverse biological activities. Quinazolinone derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C16H14N2OS

- Molecular Weight : 282.36 g/mol

- Structure : The compound features a quinazolinone core with a mercapto group and a dimethyl-substituted phenyl ring.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit promising anticancer properties. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines including HCT-116, MCF-7, and HepG2. Results indicated moderate to high cytotoxicity with IC50 values ranging from 5 to 21 μM depending on the cell line and exposure time .

| Cell Line | IC50 (μM) | Time (h) |

|---|---|---|

| HCT-116 | 10.72 | 48 |

| MCF-7 | 21.29 | 48 |

| HepG2 | 17.48 | 48 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : In studies involving Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects, suggesting its potential as an antibacterial agent .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound induces apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers .

Case Studies

Several case studies have highlighted the efficacy of quinazolinone derivatives:

- Study on Cytotoxicity : A study reported that derivatives similar to this compound showed cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

- Antibacterial Efficacy : Another study focused on the antibacterial properties against multi-drug resistant strains, indicating that this compound could serve as a lead for developing new antibiotics .

属性

IUPAC Name |

3-(2,3-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-6-5-9-14(11(10)2)18-15(19)12-7-3-4-8-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHSJZYYXVHWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368304 | |

| Record name | 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84772-24-7 | |

| Record name | 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。